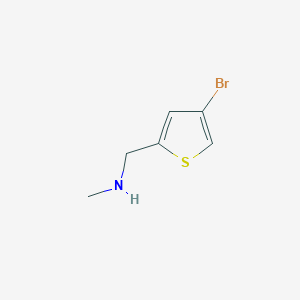

1-(4-Bromothiophen-2-yl)-N-methylmethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromothiophen-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS/c1-8-3-6-2-5(7)4-9-6/h2,4,8H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVCVBRGBJGGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654706 | |

| Record name | 1-(4-Bromothiophen-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

814255-78-2 | |

| Record name | 1-(4-Bromothiophen-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Bromothiophen-2-yl)-N-methylmethanamine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromothiophen-2-yl)-N-methylmethanamine is a secondary amine containing a brominated thiophene moiety. Thiophene derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities. The incorporation of a bromine atom can modulate the lipophilicity, metabolic stability, and receptor binding affinity of a molecule. This guide provides a comprehensive overview of the fundamental properties of this compound, including a detailed synthetic protocol, predicted physicochemical characteristics, and a discussion of its potential applications in drug discovery and development. While this specific molecule is not extensively documented in publicly available literature, this guide extrapolates from established chemical principles and data on closely related analogues to provide a robust starting point for researchers.

Physicochemical Properties

| Property | Estimated Value | Rationale/Comments |

| Molecular Formula | C₆H₈BrNS | Derived from the chemical structure. |

| Molecular Weight | 222.11 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low melting solid | Based on the appearance of similar small molecule amines. |

| pKa (of the amine) | 8.5 - 9.5 | Typical range for secondary amines. The electron-withdrawing nature of the bromothiophene ring may slightly decrease the basicity compared to a simple dialkylamine. |

| LogP | 2.5 - 3.5 | The bromothiophene group significantly increases lipophilicity. This value is an estimate and would need experimental verification. |

| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, dichloromethane, DMSO). Sparingly soluble in water. | As a secondary amine, it can be protonated to form a more water-soluble salt. |

| Boiling Point | >250 °C (decomposes) | Estimated based on its molecular weight and functional groups. Likely to be purified by chromatography rather than distillation. |

| Melting Point | Not available | Expected to be a low melting solid or an oil at room temperature. |

Synthesis of this compound

A robust and widely applicable method for the synthesis of this compound is through the reductive amination of 4-bromo-2-thiophenecarboxaldehyde with methylamine. This two-step, one-pot reaction involves the initial formation of an imine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Reductive Amination

Materials:

-

4-bromo-2-thiophenecarboxaldehyde

-

Methylamine (as a solution in THF, ethanol, or water, or as methylamine hydrochloride)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-thiophenecarboxaldehyde (1.0 eq). Dissolve the aldehyde in a suitable solvent such as dichloromethane or 1,2-dichloroethane.

-

Imine Formation: Add a solution of methylamine (1.1 - 1.5 eq) to the aldehyde solution. If using methylamine hydrochloride, an additional equivalent of a non-nucleophilic base (e.g., triethylamine) should be added to liberate the free amine. Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Reduction: Once imine formation is complete or has reached equilibrium, add the reducing agent, sodium triacetoxyborohydride (1.2 - 1.5 eq), portion-wise to the reaction mixture. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations.[1] Alternatively, sodium cyanoborohydride can be used. The reaction is typically stirred at room temperature for an additional 12-24 hours.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, or dichloromethane/methanol) to yield the pure this compound.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Sodium triacetoxyborohydride is often preferred over other reducing agents like sodium borohydride because it is milder and does not readily reduce the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct.[1] It is also stable in the presence of the mild acid catalyst used for imine formation.

-

Solvent Selection: Dichloromethane and 1,2-dichloroethane are excellent solvents for this reaction as they are relatively non-polar, aprotic, and effectively dissolve the reactants.

-

Acid Catalyst: Acetic acid catalyzes the dehydration step in imine formation, thereby accelerating the reaction rate.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for the synthesis of the target compound.

Potential Pharmacological Relevance and Applications

While the specific biological activity of this compound has not been reported, its structural motifs suggest several areas of potential pharmacological interest.

-

Central Nervous System (CNS) Activity: Many thiophene-containing compounds are known to interact with CNS targets. The N-methylmethanamine side chain is a common feature in many psychoactive compounds. Further investigation into its potential as a ligand for various receptors and transporters in the brain is warranted.

-

Antimicrobial and Anticancer Properties: Thiophene derivatives have been explored for their potential as antimicrobial and anticancer agents. The presence of the bromine atom could enhance these activities.

-

Enzyme Inhibition: The molecule could be investigated as an inhibitor of various enzymes, where the bromothiophene moiety could interact with specific binding pockets.

Analytical Methodologies

The characterization and quantification of this compound can be achieved using standard analytical techniques.

Qualitative Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural elucidation and confirmation of purity.

-

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would provide information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic peaks for the N-H bond of the secondary amine and the C-H and C=C bonds of the thiophene ring.

Quantitative Analysis:

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method with a suitable detector (e.g., UV-Vis or MS) can be developed for the accurate quantification of the compound in various matrices.

-

Gas Chromatography (GC): GC with a flame ionization detector (FID) or a mass spectrometer (MS) can also be used for quantitative analysis, particularly for assessing purity.

Reactivity and Metabolic Considerations

The chemical reactivity of this compound is primarily dictated by the secondary amine and the bromothiophene ring.

-

Amine Reactivity: The secondary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and salt formation with acids.

-

Bromothiophene Reactivity: The bromine atom on the thiophene ring can participate in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing for further structural diversification.[2][3] The thiophene ring itself can undergo electrophilic substitution, although the bromine atom may influence the regioselectivity of such reactions.

-

Metabolic Stability: The N-methyl group may be susceptible to N-demethylation by cytochrome P450 enzymes in vivo. The thiophene ring can also be a site of metabolic oxidation. The presence of the bromine atom might influence the metabolic profile.

Conclusion

This compound is a readily accessible compound with potential applications in medicinal chemistry and drug discovery. This guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential utility. The proposed reductive amination protocol offers a reliable method for its preparation, and the estimated physicochemical properties provide a basis for further experimental design. Future research should focus on the experimental validation of its properties and the exploration of its biological activities to fully unlock its potential in the development of novel therapeutics.

References

-

Chemistry LibreTexts. Reductive Amination. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Ahmad, S., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 83. [Link]

Sources

An In-depth Technical Guide to 1-(4-Bromothiophen-2-yl)-N-methylmethanamine: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 1-(4-Bromothiophen-2-yl)-N-methylmethanamine, a substituted thiophene derivative of interest in medicinal chemistry and materials science. While a specific CAS number for this compound is not publicly cataloged, indicating its status as a novel or specialized research chemical, this document outlines a robust and reliable synthetic pathway via reductive amination. We delve into the rationale behind the chosen synthetic strategy, provide a detailed experimental protocol, and predict the physicochemical and spectroscopic properties based on established chemical principles and data from analogous structures. Furthermore, this guide explores the potential biological significance and applications of the bromothiophene-methanamine scaffold, offering a forward-looking perspective for researchers in drug discovery and development.

Introduction and Compound Profile

This compound is a secondary amine featuring a brominated thiophene ring. The thiophene nucleus is a privileged scaffold in medicinal chemistry, known to be a bioisostere of the benzene ring and a component in a wide array of pharmacologically active compounds.[1][2] The presence of a bromine atom offers a handle for further functionalization through cross-coupling reactions, enhancing its versatility as a building block.[3] The N-methylmethanamine substituent is a common feature in many biologically active molecules, influencing their solubility, basicity, and interaction with biological targets.

As of the date of this publication, a dedicated CAS number for this compound has not been assigned in major chemical databases. This suggests that the compound is likely not a commercially available stock item and would require custom synthesis for research purposes. This guide serves as a foundational document for its preparation and characterization.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Reference |

| Molecular Formula | C₆H₈BrNS | Based on structure |

| Molecular Weight | 206.10 g/mol | Based on atomic weights |

| Appearance | Colorless to pale yellow oil or solid | Analogy with similar amines |

| Boiling Point | Not available | Expected to be distillable under vacuum |

| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, THF) | General property of similar organic amines |

| pKa (Conjugate Acid) | ~9-10 | Typical range for secondary amines |

Strategic Synthesis: Reductive Amination

The most direct and efficient method for the synthesis of this compound is the reductive amination of 4-bromo-2-thiophenecarboxaldehyde with methylamine.[4][5] This widely utilized transformation proceeds in two key steps: the formation of an intermediate imine followed by its reduction to the corresponding amine.[6]

Rationale for Synthetic Approach

Reductive amination is a cornerstone of amine synthesis due to its high efficiency, broad substrate scope, and operational simplicity. The choice of reagents is critical for a successful reaction. 4-Bromo-2-thiophenecarboxaldehyde (CAS: 18791-75-8) serves as the electrophilic carbonyl component.[7] Methylamine (CAS: 74-89-5), a primary amine, is the nucleophile.[8][9] The selection of the reducing agent is paramount to prevent the reduction of the starting aldehyde. Mild reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose as they selectively reduce the protonated imine intermediate over the aldehyde.[4]

Visualizing the Synthetic Pathway

Sources

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researchgate.net [researchgate.net]

- 3. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. scbt.com [scbt.com]

- 8. Methylamine - Wikipedia [en.wikipedia.org]

- 9. Methylamine = 99.0 74-89-5 [sigmaaldrich.com]

Technical Analysis: 1-(4-Bromothiophen-2-yl)-N-methylmethanamine

Physicochemical Properties, Synthetic Protocols, and Medicinal Utility[1]

Introduction: The Thiophene Scaffold in Drug Design

The molecule 1-(4-Bromothiophen-2-yl)-N-methylmethanamine (also referred to as 4-Bromo-2-(N-methylaminomethyl)thiophene) represents a critical "building block" scaffold in modern medicinal chemistry. It serves as a bioisostere for p-bromo-N-methylbenzylamine, offering modulated lipophilicity and metabolic stability profiles.

In drug development, the thiophene ring is frequently employed to replace phenyl rings to alter electronic distribution and reduce π-stacking interactions, potentially improving solubility and receptor selectivity. The 4-bromo substituent provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing this core to be elaborated into complex CNS-active ligands, particularly for serotonin (SERT) and dopamine (DAT) transporters.

Physicochemical Profile & Molecular Weight Analysis[2][3][4][5]

Accurate molecular weight determination is fundamental for stoichiometry in synthetic workflows and mass spectrometry validation. Due to the presence of Bromine, this molecule exhibits a characteristic isotopic signature that must be accounted for in analytical data.

2.1 Quantitative Data Summary

| Property | Value | Notes |

| Chemical Formula | C₆H₈BrNS | |

| Average Molecular Weight | 206.10 g/mol | Weighted average of all isotopes.[1] |

| Monoisotopic Mass (⁷⁹Br) | 204.955 g/mol | Dominant peak for high-res MS. |

| Monoisotopic Mass (⁸¹Br) | 206.953 g/mol | Secondary peak (~97% intensity of M). |

| Isotopic Pattern | 1:1 doublet | Distinctive "M" and "M+2" peaks of equal height. |

| Predicted logP | ~1.8 - 2.1 | Moderate lipophilicity; CNS penetrant. |

| pKa (Calculated) | ~9.5 | Basic secondary amine; protonated at physiological pH. |

Expert Insight: When analyzing LC-MS data for this intermediate, do not look for a single molecular ion peak. You must validate the presence of the 1:1 doublet at m/z 206 and 208 (for [M+H]⁺). Absence of this pattern indicates debromination or contamination.

Synthetic Methodology

The synthesis of this compound requires a strategy that preserves the regiochemistry of the bromine at position 4 while installing the aminomethyl group at position 2. Direct bromination of 2-methylaminomethylthiophene often leads to mixtures; therefore, a Reductive Amination approach starting from the aldehyde is the industry standard for high purity.

3.1 Precursor Synthesis: Regioselective Formylation

The critical precursor is 4-bromo-2-thiophenecarboxaldehyde . This is best synthesized via halogen-lithium exchange from 2,4-dibromothiophene, exploiting the higher acidity of the proton at position 5 and the lability of the C2-bromine.

3.2 Protocol: Reductive Amination

Objective: Convert 4-bromo-2-thiophenecarboxaldehyde to the target amine.

Reagents:

-

Methylamine (2.0 M in THF)

-

Sodium Triacetoxyborohydride (STAB) – Preferred over NaBH₄ for chemoselectivity.

-

Acetic Acid (Catalytic)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

-

Imine Formation:

-

Charge a reaction vessel with 4-bromo-2-thiophenecarboxaldehyde (1.0 eq) and DCM (10 V).

-

Add Methylamine (1.2 eq) and Acetic Acid (1.0 eq).

-

Stir at room temperature for 1 hour. Checkpoint: Monitor by TLC for disappearance of aldehyde.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise to control exotherm.

-

Allow to warm to room temperature and stir for 4–12 hours.

-

-

Workup (Self-Validating):

-

Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

-

Extract with DCM (3x).

-

Wash combined organics with Brine.

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification:

-

The secondary amine can be purified via Acid-Base extraction (dissolve in 1N HCl, wash with ether, basify aqueous layer, extract back into DCM) or silica chromatography (DCM/MeOH/NH₃).

-

3.3 Synthetic Pathway Visualization

Figure 1: Regioselective synthesis pathway ensuring the 4-bromo substituent remains intact.

Analytical Validation & Quality Control

To ensure the integrity of the "this compound" synthesized, the following analytical signatures must be verified.

4.1 Proton NMR (¹H NMR, 400 MHz, CDCl₃)

-

Thiophene Protons: Two distinct singlets (or narrow doublets, J ~1.5 Hz) in the aromatic region (approx. δ 6.9 – 7.2 ppm). This confirms the 2,4-substitution pattern. A 2,3- or 2,5-substitution would show different coupling constants (J ~5.0 Hz).

-

Benzylic Methylene: A singlet at approx. δ 3.8 – 3.9 ppm (2H).

-

N-Methyl: A singlet at approx. δ 2.4 – 2.5 ppm (3H).

4.2 Mass Spectrometry (ESI+)[2]

-

Target Ion: [M+H]⁺

-

Pattern:

-

Peak A: 206.0 (¹²C, ⁷⁹Br)

-

Peak B: 208.0 (¹²C, ⁸¹Br)

-

Intensity Ratio: ~1:1 (Characteristic of mono-brominated species).

-

Application in Drug Discovery: Bioisosterism[1]

This molecule is primarily used to construct Thiophene-based Bioisosteres . By replacing a phenyl ring with a thiophene, researchers can exploit the "Thiophene Effect":

-

Steric Compactness: Thiophene is slightly smaller than benzene, allowing tighter binding in sterically constrained pockets.

-

Electronic Effects: The sulfur atom acts as an electron donor by resonance but an electron withdrawer by induction. This alters the pKa of the adjacent amine, potentially modifying blood-brain barrier (BBB) permeability.

-

Metabolic Blocking: The bromine at position 4 blocks metabolic oxidation at a typically reactive site, extending the half-life of the drug candidate.

5.1 Logical Relationship: Scaffold Utility

Figure 2: Downstream applications of the scaffold in high-throughput medicinal chemistry.

References

-

PubChem Compound Summary. 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide (Related Thiophene Structures).[1] National Center for Biotechnology Information. Link

-

BLD Pharm Product Data. 1-(4-Bromothiophen-2-yl)-N-(cyclopentylmethyl)-N-methylmethanamine (Structural Analog). BLD Pharm.[3][4][5] Link

-

Organic Chemistry Portal. Synthesis of Thiophenes and Thiophene Derivatives. Organic Chemistry Portal. Link

-

Baumeister, S., et al. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands.[6] MedChemComm, 2019.[6] Link

-

Mishra, R., et al. Thiophene: the molecule of diverse medicinal importance.[7][6] Journal of Pharmaceutical Research, 2012.[7] Link

Sources

- 1. 2-(4-bromophenoxy)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)acetamide | C18H16BrNO3S | CID 16452629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis routes of 4-Bromo-2-methylthiophene [benchchem.com]

- 3. 1096275-14-7|1-(4-Bromothiophen-2-yl)-N-(cyclobutylmethyl)methanamine|BLD Pharm [bldpharm.com]

- 4. 1096295-94-1|1-(4-Bromothiophen-2-yl)-N-(cyclohexylmethyl)methanamine|BLD Pharm [bldpharm.com]

- 5. 1456156-57-2|1-(4-Bromothiophen-2-yl)-N-(cyclopentylmethyl)-N-methylmethanamine|BLD Pharm [bldpharm.com]

- 6. Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[7]annulene-scaffold - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Bromothiophen-2-yl)-N-methylmethanamine: Synthesis, Characterization, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-Bromothiophen-2-yl)-N-methylmethanamine, a substituted thiophene derivative of interest in medicinal chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this document details a robust synthetic protocol, thorough characterization methodologies, and the scientific rationale underpinning these procedures.

Introduction and Scientific Rationale

Substituted thiophenes are a prominent class of heterocyclic compounds frequently incorporated into the core structures of pharmaceuticals and organic electronic materials. The thiophene ring system, with its unique electronic properties and ability to engage in various intermolecular interactions, serves as a versatile scaffold in drug design. The introduction of a bromine atom at the 4-position and an N-methylmethanamine group at the 2-position of the thiophene ring creates a molecule with distinct polarity and reactivity, making it a valuable building block for further chemical elaboration.

The N-methylmethanamine moiety, in particular, is a common feature in centrally active agents, influencing properties such as solubility, basicity, and the ability to cross the blood-brain barrier. The bromine atom provides a reactive handle for cross-coupling reactions, enabling the synthesis of more complex molecular architectures. This guide focuses on the practical synthesis and detailed characterization of this specific compound, providing a solid foundation for its application in research and development.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and efficient synthetic route to this compound is through the reductive amination of 4-bromo-2-thiophenecarboxaldehyde with methylamine. This two-step, one-pot reaction is a widely used and reliable method for the formation of amines from carbonyl compounds.

The reaction proceeds via the initial formation of an imine intermediate from the aldehyde and the amine, which is then reduced in situ to the desired secondary amine. The choice of a mild reducing agent is crucial to selectively reduce the imine without affecting the starting aldehyde.

An In-depth Technical Guide to the Synthesis of 1-(4-Bromothiophen-2-yl)-N-methylmethanamine

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of a robust and widely applicable pathway for the synthesis of 1-(4-Bromothiophen-2-yl)-N-methylmethanamine, a valuable heterocyclic building block in medicinal chemistry and materials science. The core of this synthesis is the reductive amination of 4-bromothiophene-2-carbaldehyde. This document offers a detailed examination of the reaction mechanism, a step-by-step experimental protocol, and critical insights into reagent selection and process optimization, tailored for researchers, chemists, and professionals in drug development.

Introduction and Strategic Overview

This compound is a substituted thiophene derivative featuring a secondary amine. The thiophene ring is a privileged scaffold in medicinal chemistry, and the presence of a bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.[1][2] This makes the target molecule a versatile intermediate for constructing more complex molecular architectures.

The most direct and efficient synthetic strategy for preparing this secondary amine is through the reductive amination of a carbonyl precursor. This two-step, one-pot process involves the formation of an imine intermediate from an aldehyde and a primary amine, followed by its immediate reduction to the corresponding amine.[3][4]

Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the target molecule to reveal its primary precursors. The carbon-nitrogen bond of the secondary amine is the most logical point for disconnection, tracing the molecule back to 4-bromothiophene-2-carbaldehyde and methylamine.

Caption: Retrosynthetic disconnection of the target molecule.

Precursor Synthesis and Availability

The cornerstone of this synthesis is the starting aldehyde, 4-bromothiophene-2-carbaldehyde .

-

Commercial Availability: For many applications, the most practical approach is to procure this reagent from commercial chemical suppliers. It is readily available and listed under CAS number 18791-75-8. Its commercial availability significantly accelerates research timelines by bypassing the need for multi-step precursor synthesis.

-

Synthetic Preparation (Vilsmeier-Haack Reaction): Should a de novo synthesis be required, the Vilsmeier-Haack reaction is the method of choice for formylating electron-rich heterocycles like thiophenes.[5] This reaction involves treating a suitable starting material, such as 3-bromothiophene, with a Vilsmeier reagent (typically formed in situ from phosphorus oxychloride and dimethylformamide). The formylation occurs preferentially at the C2 position, which is activated for electrophilic substitution.[5][6]

Core Synthesis: Reductive Amination

The conversion of 4-bromothiophene-2-carbaldehyde to the target amine is achieved via a one-pot reductive amination.

Mechanism and Rationale

The reaction proceeds in two distinct mechanistic steps:

-

Imine/Iminium Ion Formation: Methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to form a Schiff base, or imine. In the acidic conditions often used to catalyze this step, the imine can be protonated to form a more reactive iminium ion.

-

Hydride Reduction: A mild reducing agent, introduced into the reaction, selectively delivers a hydride to the electrophilic carbon of the imine/iminium ion, yielding the final secondary amine.[3]

Caption: Mechanism of the two-step reductive amination process.

Causality in Reagent Selection

The success of a reductive amination hinges on the choice of the reducing agent.

-

Why a Mild Reducing Agent? Strong hydrides like lithium aluminum hydride (LiAlH₄) are unsuitable as they would indiscriminately reduce the starting aldehyde to an alcohol faster than the imine can form.

-

Preferred Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are the reagents of choice.[4][7]

-

Sodium Triacetoxyborohydride (STAB): This is often the preferred reagent. It is mild enough not to reduce the aldehyde but is highly effective at reducing the protonated iminium ion. Its reaction rate is enhanced by the mild acidity of the acetic acid byproduct, which also helps catalyze imine formation.[7]

-

Sodium Cyanoborohydride: Also highly effective and selective for the imine over the carbonyl. However, it is more toxic and requires careful handling due to the potential release of hydrogen cyanide gas under strongly acidic conditions.[4]

-

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound on a laboratory scale.

Materials:

-

4-Bromothiophen-2-carbaldehyde

-

Methylamine solution (e.g., 2.0 M in THF or 40 wt. % in H₂O)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

-

Acetic Acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Nitrogen or argon inlet

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen), add 4-bromothiophen-2-carbaldehyde (1.0 eq). Dissolve it in an appropriate volume of anhydrous DCM or DCE (e.g., 0.1 M concentration).

-

Amine Addition: Add methylamine solution (1.2-1.5 eq) to the stirred solution at room temperature.

-

Catalyst (Optional but Recommended): Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.

-

Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: Some mild effervescence may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Washing: Combine the organic extracts and wash them sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent the amine from streaking on the silica).

Quantitative Data Summary

The following table provides representative quantities for a synthesis starting with 5 mmol of the aldehyde.

| Compound | Formula | MW ( g/mol ) | Mmol | Equivalents | Mass (g) / Volume (mL) |

| 4-Bromothiophene-2-carbaldehyde | C₅H₃BrOS | 191.05 | 5.0 | 1.0 | 0.955 g |

| Methylamine (2.0 M in THF) | CH₅N | 31.06 | 7.5 | 1.5 | 3.75 mL |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 7.5 | 1.5 | 1.59 g |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 50 mL |

Conclusion

The synthesis of this compound is reliably achieved through the reductive amination of commercially available 4-bromothiophene-2-carbaldehyde. The use of a mild and selective reducing agent like sodium triacetoxyborohydride is critical for the success of the reaction, ensuring high yields and minimizing side products. This robust protocol provides a straightforward and scalable method for accessing this versatile chemical intermediate, empowering further exploration in drug discovery and materials science.

References

-

Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal. Available at: [Link]

-

Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules. Available at: [Link]

- A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Unpublished manuscript.

-

Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Journal of Labeled Compounds and Radiopharmaceuticals. Available at: [Link]

-

Reductive Amination. Chemistry LibreTexts. Available at: [Link]

-

1-(4-Bromothiophen-2-yl)-N-((5-chloro-1,2,3-thiadiazol-4-yl)methyl)-N-methylmethanamine. Chemsrc. Available at: [Link]

-

2-thenaldehyde. Organic Syntheses. Available at: [Link]

-

Synthesis and Chemistry of 1,4-0xathianes and 1,4-oxathian-3-ones. Durham University E-Theses. Available at: [Link]

-

One-Pot Synthesis of Difluorobicyclo[1.1.1]pentanes From α-Allyldiazoacetates. Semantic Scholar. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

-

Methiopropamine. PubChem. Available at: [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

Sources

- 1. Facile synthesis of N- (4-bromophenyl)-1- (3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

An In-depth Technical Guide on the Core Mechanism of Action of 1-(4-Bromothiophen-2-yl)-N-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The therapeutic landscape is in constant pursuit of novel chemical entities with unique pharmacological profiles. Within this context, substituted heterocyclic scaffolds represent a fertile ground for discovery. This guide focuses on 1-(4-Bromothiophen-2-yl)-N-methylmethanamine, a compound of interest due to its structural features that suggest significant neuromodulatory potential. While direct extensive research on this specific molecule is emerging, this document synthesizes existing knowledge on structurally related compounds to build a robust, data-driven hypothesis of its mechanism of action. We posit that this compound primarily functions as a monoamine transporter inhibitor. This guide will provide the theoretical underpinnings of this hypothesis, propose detailed experimental protocols for its validation, and discuss the potential therapeutic implications.

Introduction: The Thiophene Scaffold in Modern Medicinal Chemistry

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a "privileged pharmacophore" in medicinal chemistry due to its presence in a wide array of FDA-approved drugs and biologically active compounds.[1] The sulfur atom can participate in hydrogen bonding, and the overall electronic properties of the ring system make it an effective bioisostere for a phenyl ring, often leading to improved pharmacokinetic profiles. Thiophene derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3][4] Of particular relevance to this guide, many thiophene-based molecules exhibit significant activity within the central nervous system (CNS), influencing mood, cognition, and behavior.[5]

This compound incorporates several key features that suggest a specific and potent interaction with CNS targets:

-

The Thiophene Core: Provides a rigid scaffold for the presentation of other functional groups.

-

The N-methylmethanamine Moiety: This flexible side chain is a classic pharmacophore found in numerous psychoactive compounds and is known to interact with neurotransmitter transporters and receptors.

-

The Bromo-substituent: The bromine atom at the 4-position significantly alters the electronic distribution of the thiophene ring and can enhance binding affinity to target proteins through halogen bonding. It also provides a site for potential metabolic attack or further chemical modification.

Given these structural alerts, a primary hypothesis for the mechanism of action of this compound is its interaction with monoamine transporters.

The Primary Putative Mechanism: Monoamine Transporter Inhibition

Monoamine transporters (MATs) are a family of proteins responsible for the reuptake of key neurotransmitters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—from the synaptic cleft back into the presynaptic neuron.[6] This process is crucial for terminating neurotransmission and maintaining homeostatic levels of these monoamines. Inhibition of one or more of these transporters leads to an increase in the synaptic concentration of the respective neurotransmitter(s), a mechanism that underlies the therapeutic effects of many antidepressants, anxiolytics, and psychostimulants.[6][7]

The structure of this compound is highly analogous to known monoamine transporter inhibitors.[8] The protonatable amine and the aromatic ring system are key pharmacophoric elements that drive binding to the transporter proteins.

Structural Rationale and Causality

-

Amine Interaction: The secondary amine in the N-methylmethanamine side chain is expected to be protonated at physiological pH. This positive charge forms a critical ionic interaction with a conserved aspartate residue in the binding pocket of the monoamine transporters.

-

Aromatic Stacking: The bromothiophene ring likely engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) within the transporter's binding site.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom (e.g., the oxygen of a carbonyl group) on the protein. This can significantly enhance binding affinity and selectivity.

The interplay of these interactions is expected to result in a potent inhibition of monoamine reuptake. The specific selectivity profile (i.e., the relative affinity for DAT, NET, and SERT) will be determined by the precise geometry and electronic properties of the molecule.

Proposed Signaling Pathway

The proposed mechanism of action, if confirmed, would lead to a direct modulation of synaptic neurotransmission as depicted in the following pathway:

Caption: Proposed mechanism of synaptic enhancement by monoamine transporter inhibition.

Experimental Validation: A Step-by-Step Protocol

To rigorously test the hypothesis of monoamine transporter inhibition, a tiered experimental approach is necessary. The following protocols are designed to provide a comprehensive characterization of the compound's activity.

Tier 1: In Vitro Transporter Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for human DAT, NET, and SERT.

Methodology: Radioligand binding competition assays using cell membranes prepared from HEK293 cells stably expressing the human transporters.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in a 96-well plate.

-

Reaction Mixture Preparation: In a 96-well assay plate, combine:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl).

-

Cell membranes (typically 5-20 µg of protein per well).

-

Radioligand at a concentration near its Kd (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT).

-

Test compound at various concentrations.

-

For non-specific binding control wells, add a high concentration of a known inhibitor (e.g., 10 µM GBR-12909 for DAT).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filtermat, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Convert counts per minute (CPM) to specific binding. Plot the percent inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

| Transporter | Radioligand | Ki (nM) of Test Compound |

| hDAT | [³H]WIN 35,428 | Experimental Value |

| hNET | [³H]Nisoxetine | Experimental Value |

| hSERT | [³H]Citalopram | Experimental Value |

Tier 2: In Vitro Transporter Uptake Assays

Objective: To confirm that the binding of the test compound translates to functional inhibition of neurotransmitter uptake.

Methodology: Functional assays using whole cells expressing the transporters and a fluorescent or radioactive substrate.

Workflow Diagram:

Caption: Experimental workflow for functional monoamine uptake assays.

Potential Secondary Mechanisms and Off-Target Effects

While monoamine transporter inhibition is the most probable primary mechanism, a comprehensive understanding requires evaluating potential secondary targets. The structural motifs present in this compound suggest possible interactions with:

-

Monoamine Oxidase (MAO): This enzyme is responsible for the degradation of monoamines. Inhibition of MAO could synergize with transporter inhibition.[9]

-

Sigma Receptors (σ₁ and σ₂): Many CNS-active compounds show affinity for sigma receptors, which are involved in modulating various neurotransmitter systems.

-

N-Methyl-D-Aspartate (NMDA) Receptors: Certain amine-containing compounds can interact with NMDA receptors, which are critical for synaptic plasticity and memory.[10]

-

Vesicular Monoamine Transporter 2 (VMAT2): This transporter packages monoamines into synaptic vesicles for release.[11] Inhibition of VMAT2 can deplete neurotransmitter stores.

A broad-panel screening assay (e.g., the Eurofins SafetyScreen) is highly recommended to identify potential off-target interactions early in the drug development process.

Conclusion and Future Directions

The structural features of this compound strongly support the hypothesis that its primary mechanism of action is the inhibition of monoamine transporters. This guide provides a scientifically grounded rationale for this hypothesis and outlines a clear, logical, and technically sound experimental plan for its validation.

Future research should focus on:

-

Determining the selectivity profile: The relative potency at DAT, NET, and SERT will be a key determinant of the compound's therapeutic potential (e.g., antidepressant, anxiolytic, or treatment for attention-deficit/hyperactivity disorder).

-

In vivo pharmacokinetic and pharmacodynamic studies: To establish brain penetration and target engagement in a living system.

-

Behavioral pharmacology: To assess the functional consequences of monoamine transporter inhibition in relevant animal models of CNS disorders.

By following the rigorous scientific approach detailed in this guide, researchers can effectively elucidate the pharmacological profile of this promising compound and pave the way for its potential development as a novel therapeutic agent.

References

-

Bhardwaj, A., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Journal of Medicinal Chemistry. [Link]

-

Boll, M., et al. (2014). New melatonin-N,N-dibenzyl(N-methyl)amine hybrids: potent neurogenic agents with antioxidant, cholinergic, and neuroprotective properties as innovative drugs for Alzheimer's disease. Journal of Medicinal Chemistry. [Link]

-

Palupanuri, N., et al. (2021). Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. Advances in Experimental Medicine and Biology. [Link]

-

Kumar, R., et al. (2025). Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications. [Link]

-

Warad, I., et al. (n.d.). Synthesis, physicochemical, conformation and quantum calculation of novel N-(1-(4-bromothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine Schiff base. ResearchGate. [Link]

-

Gopula, B., et al. (2021). Discovery and Development of Monoamine Transporter Ligands. Molecules. [Link]

-

Kim, D. I., et al. (2004). N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Archives of Pharmacal Research. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds. [Link]

-

Popiolek-Barczyk, K., et al. (2015). Opposing Changes in Synaptic and Extrasynaptic N-Methyl-D-Aspartate Receptor Function in Response to Acute and Chronic Restraint Stress. Frontiers in Cellular Neuroscience. [Link]

-

Pasanen, M., et al. (2019). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. [Link]

-

Kumar, R., et al. (2025). Synthesis of thiophene and Their Pharmacological Activity. ResearchGate. [Link]

- Google Patents. (n.d.). Method of obtaining n-(4-bromophenyl)-n-(2-adamantyl)amine (bromantane).

-

Izenwasser, S., et al. (2008). Studies on the structure-activity relationship of bicifadine analogs as monoamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Nature Portfolio. (n.d.). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Nature Portfolio. [Link]

-

Dwoskin, L. P., et al. (2013). The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse. Advances in Pharmacology. [Link]

-

Singh, H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

-

Semantic Scholar. (n.d.). One-Pot Synthesis of Difluorobicyclo[1.1.1]pentanes From α-Allyldiazoacetates. Semantic Scholar. [Link]

-

MDPI. (2023). Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines. MDPI. [Link]

-

Chemsrc. (n.d.). 1-(4-Bromothiophen-2-yl)-N-((5-chloro-1,2,3-thiadiazol-4-yl)methyl)-N-methylmethanamine. Chemsrc. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Substituted Thiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijprajournal.com [ijprajournal.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the structure-activity relationship of bicifadine analogs as monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]

- 10. Frontiers | Opposing Changes in Synaptic and Extrasynaptic N-Methyl-D-Aspartate Receptor Function in Response to Acute and Chronic Restraint Stress [frontiersin.org]

- 11. The Vesicular Monoamine Transporter-2: An Important Pharmacological Target for the Discovery of Novel Therapeutics to Treat Methamphetamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

"1-(4-Bromothiophen-2-yl)-N-methylmethanamine" potential biological activity

Technical Investigation Guide & Biological Activity Profile

Executive Summary & Molecular Architecture

1-(4-Bromothiophen-2-yl)-N-methylmethanamine (hereafter 4-Br-TMMA ) represents a specific chemotype within the halogenated thiophene-alkylamine class. While direct pharmacological data for this specific derivative is sparse in public literature, its structural homology to established bioactive scaffolds—specifically Methiopropamine (MPA) and N-methyl-benzylamine —allows for high-confidence predictive modeling of its biological activity.

This guide serves as a foundational roadmap for researchers investigating 4-Br-TMMA as a chemical probe or lead candidate. It synthesizes medicinal chemistry principles with rigorous screening protocols.

Structural Deconstruction

The molecule is composed of three distinct pharmacophoric elements:

| Structural Element | Chemical Function | Biological Implication |

| Thiophene Ring | Bioisostere of Benzene | Mimics the phenyl ring of catecholamines (dopamine/norepinephrine) but with altered electronics (electron-rich) and reduced aromaticity. |

| 4-Bromo Substituent | Halogen Bond Donor / Lipophile | Increases LogP (lipophilicity) to enhance CNS penetration. Blocks metabolic oxidation at the C4 position. Provides a "halogen bond" anchor point for receptor pockets. |

| N-Methyl-aminomethyl | Secondary Amine (Cationic Head) | pKa ~9.5. At physiological pH, it exists as a cation, forming essential ionic bonds with Aspartate residues (e.g., Asp79 in hDAT) in monoamine transporters. |

Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic used to predict the activity of 4-Br-TMMA.

Figure 1: Predictive SAR network linking structural features of 4-Br-TMMA to potential biological targets.

Predicted Biological Targets & Mechanism

Based on the "Lipophilic Amine" hypothesis and thiophene bioisosterism, 4-Br-TMMA is predicted to interact with three primary biological systems.

Monoamine Transporters (DAT, NET, SERT)

Thiophene analogs of phenethylamines are documented inhibitors of monoamine transporters.

-

Mechanism: The molecule likely acts as a competitive inhibitor of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

-

Potency Prediction: The absence of an

-methyl group (found in amphetamines) typically reduces potency as a releaser but maintains affinity as a reuptake inhibitor. The 4-Bromo group often enhances affinity for SERT (Serotonin Transporter) due to increased lipophilicity and specific pocket occupancy.

Monoamine Oxidase (MAO) Substrate

Unlike Methiopropamine (MPA), which has an

-

Implication: It is highly likely to be a substrate for MAO-B . This means it may have a short half-life in vivo unless administered with an MAO inhibitor. Alternatively, it could act as a competitive MAO inhibitor itself.

Sigma-1 Receptor ( R)

The Sigma-1 receptor binds promiscuously to N-alkyl amines flanked by hydrophobic regions.

-

Mechanism: The 4-bromothiophene moiety serves as the primary hydrophobic domain, while the N-methyl amine provides the electrostatic anchor.

-

Potential: High affinity (nM range) is possible.[1] Sigma-1 ligands are investigated for neuroprotection and cognitive enhancement.

Experimental Protocols (Self-Validating Systems)

To validate the biological activity of 4-Br-TMMA, the following experimental workflows are recommended. These protocols are designed to be self-validating by including positive and negative controls.

Synthesis: Reductive Amination

Rationale: Direct alkylation of amines often leads to over-alkylation. Reductive amination is the controlled route.

Reagents: 4-bromo-2-thiophenecarboxaldehyde, Methylamine (2M in THF), Sodium Triacetoxyborohydride (STAB), DCM.

-

Imine Formation: Dissolve 4-bromo-2-thiophenecarboxaldehyde (1.0 eq) in dry DCM. Add Methylamine (1.2 eq) and stir at Room Temperature (RT) for 2 hours. Validation: Monitor disappearance of aldehyde peak via TLC or NMR.

-

Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise. Warm to RT and stir overnight.

-

Workup: Quench with saturated NaHCO3. Extract with DCM.

-

Purification: Acid-base extraction is preferred to isolate the basic amine product from neutral impurities.

Protocol: Monoamine Uptake Inhibition Assay

Objective: Determine if 4-Br-TMMA inhibits the reuptake of Dopamine (DA).

Materials:

-

HEK293 cells stably expressing human DAT (hDAT).

-

Radioligand: [³H]-Dopamine.

-

Reference Inhibitor: Cocaine or Mazindol.

Workflow:

| Step | Action | Critical Parameter |

|---|---|---|

| 1. Prep | Plate hDAT-HEK293 cells in 96-well plates. | 80-90% confluency. |

| 2. Wash | Wash cells 2x with Krebs-Ringer-HEPES (KRH) buffer. | Remove growth media completely. |

| 3. Incubate | Add 4-Br-TMMA (1 nM - 100 µM) or Vehicle. Incubate 10 min. | Control: Include Mazindol (10 µM) as "Non-Specific Binding" control. |

| 4. Uptake | Add [³H]-Dopamine (final conc 20 nM). Incubate 5-10 min at 37°C. | Time is critical; uptake must remain linear. |

| 5. Terminate | Rapidly aspirate and wash with ice-cold buffer. | Stops transport immediately. |

| 6. Lysis | Lyse cells with 1% SDS/0.1M NaOH. | Ensure complete solubilization. |

| 7. Count | Measure CPM via Liquid Scintillation Counting. | Calculate IC50 using non-linear regression. |

Protocol: Metabolic Stability (Microsomal Stability)

Objective: Assess the risk of Thiophene S-oxidation (Tox risk).

Workflow:

-

Incubate 4-Br-TMMA (1 µM) with pooled human liver microsomes (HLM) and NADPH regenerating system.

-

Timepoints: 0, 15, 30, 60 min.

-

Quench: Add ice-cold Acetonitrile containing Internal Standard.

-

Analysis: LC-MS/MS. Monitor for parent depletion and formation of S-oxide metabolites (M+16) or N-demethylated product (M-14).

-

Validation: Use Verapamil (high turnover) and Warfarin (low turnover) as controls.

Safety & Toxicology Profile

Thiophene Toxicity (The "Alert")

Thiophene rings can undergo metabolic activation by Cytochrome P450s (specifically CYP2C9 and CYP1A2) to form Thiophene-S-oxides . These are electrophilic species that can covalently bind to cellular proteins, leading to hepatotoxicity (e.g., as seen with the drug Tienilic Acid).

-

Mitigation in 4-Br-TMMA: The presence of the Bromine atom at position 4 is electronically withdrawing. This may reduce the electron density of the sulfur atom, potentially making it less susceptible to S-oxidation compared to the unsubstituted thiophene. However, this must be empirically verified using the Glutathione (GSH) trapping assay.

Handling Precautions

-

Physical State: Likely a viscous oil or low-melting solid as a free base; crystalline solid as a Hydrochloride salt.

-

Hazards: Irritant to eyes/skin. Potentially neuroactive. Handle in a fume hood with nitrile gloves.

Screening Workflow Diagram

The following Graphviz diagram outlines the decision tree for evaluating 4-Br-TMMA.

Figure 2: Strategic screening workflow for validating 4-Br-TMMA biological activity.

References

- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Standard reference for Thiophene-Phenyl bioisosterism).

-

Nielsen, E. Ø., et al. (2016).[2] "Thiophene bioisosteres of GluN2B selective NMDA receptor antagonists." European Journal of Medicinal Chemistry.

-

Glennon, R. A., et al. (1994). "Binding of substituted phenylalkylamines to sigma receptors." Journal of Medicinal Chemistry.

- Dansette, P. M., et al. (2005). "Metabolic activation of thiophenes." Chemical Research in Toxicology.

-

BLD Pharm. (2024). "Product Datasheet: this compound."

Sources

Spectroscopic Characterization of 1-(4-Bromothiophen-2-yl)-N-methylmethanamine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the novel compound 1-(4-Bromothiophen-2-yl)-N-methylmethanamine. Designed for researchers and professionals in drug development and chemical synthesis, this document outlines the structural elucidation of the molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies, data interpretation, and underlying scientific principles are detailed to ensure both accuracy and practical applicability.

Introduction and Molecular Structure

This compound is a substituted bromothiophene derivative with potential applications in pharmaceutical and materials science. Accurate characterization of its molecular structure is paramount for understanding its reactivity, and biological activity, and for ensuring purity. The structure, shown below, contains a brominated thiophene ring, a methylene bridge, and a secondary methylamine group, each presenting distinct spectroscopic signatures.

Caption: A plausible synthetic route for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

Experimental Protocol for NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). [1]3. Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. [2]4. ¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the thiophene protons, the methylene bridge, the N-methyl group, and the amine proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Thiophene H-5 | 7.10 - 7.20 | d | ~1.5 | 1H |

| Thiophene H-3 | 6.95 - 7.05 | d | ~1.5 | 1H |

| Methylene (-CH₂-) | 3.80 - 3.90 | s | - | 2H |

| N-Methyl (-CH₃) | 2.40 - 2.50 | s | - | 3H |

| Amine (-NH-) | 1.50 - 2.50 | br s | - | 1H |

Interpretation and Rationale:

-

Thiophene Protons: The two protons on the thiophene ring are expected to appear as doublets due to meta-coupling, which is typically small (1-3 Hz) in thiophene systems. [3]The electron-withdrawing bromine atom at position 4 will deshield the adjacent proton (H-5) more than H-3.

-

Methylene Protons: The methylene protons are adjacent to the aromatic ring and the nitrogen atom, placing their chemical shift in the 3.8-3.9 ppm range. They are expected to appear as a singlet as there are no adjacent protons to couple with.

-

N-Methyl Protons: The methyl group attached to the nitrogen will appear as a sharp singlet further upfield.

-

Amine Proton: The N-H proton signal is often broad due to quadrupole broadening and chemical exchange. Its chemical shift can vary depending on concentration and solvent.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiophene C-2 (ipso-CH₂) | 145 - 150 |

| Thiophene C-5 | 128 - 132 |

| Thiophene C-3 | 122 - 126 |

| Thiophene C-4 (ipso-Br) | 110 - 115 |

| Methylene (-CH₂) | 45 - 50 |

| N-Methyl (-CH₃) | 34 - 38 |

Interpretation and Rationale:

-

Thiophene Carbons: The carbon atoms of the thiophene ring will resonate in the aromatic region (110-150 ppm). The carbon bearing the bromine (C-4) is expected to be the most upfield due to the heavy atom effect. The carbon attached to the aminomethyl group (C-2) will be significantly deshielded. [4]* Aliphatic Carbons: The methylene and methyl carbons will appear in the aliphatic region of the spectrum at predictable chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR

-

Sample Preparation: The spectrum can be obtained using a neat sample on a diamond ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet. [1]2. Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3500 (weak, broad) | N-H stretch | Secondary Amine |

| 3050 - 3150 | C-H stretch | Aromatic (Thiophene) |

| 2800 - 3000 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1500 - 1600 | C=C stretch | Aromatic Ring |

| 1400 - 1450 | C-H bend | Aliphatic (CH₂, CH₃) |

| ~1100 | C-N stretch | Amine |

| ~800 | C-S stretch | Thiophene |

| 550 - 650 | C-Br stretch | Bromo-aromatic |

Interpretation and Rationale:

-

The presence of a weak, broad peak in the 3300-3500 cm⁻¹ region is a key indicator of the N-H bond in the secondary amine.

-

Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

-

The carbon-bromine stretch is expected in the fingerprint region at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol for MS

-

Ionization Method: Electron Ionization (EI) is a common method for relatively small, volatile molecules. [5]2. Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is used.

-

Data Acquisition: The sample is introduced into the instrument (e.g., via direct infusion or GC-MS), ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Predicted Mass Spectrum Data

| m/z Value | Proposed Fragment | Significance |

| 220/222 | [M]⁺ | Molecular Ion Peak (Isotopic pattern for Br) |

| 141 | [M - Br]⁺ | Loss of Bromine |

| 177/179 | [Thiophene-CH₂]⁺ | Cleavage of the C-N bond |

| 44 | [CH₂=NHCH₃]⁺ | Alpha-cleavage |

Interpretation and Rationale:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to show a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z 220 and 222, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The molecular formula of the compound is C₆H₈BrNS.

-

Fragmentation Pattern: The most likely fragmentation pathways include the loss of a bromine radical and alpha-cleavage at the nitrogen atom, which is a characteristic fragmentation for amines. [6]The cleavage of the benzylic C-N bond is also a probable fragmentation route.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. The predicted spectroscopic data, based on established principles and data from related compounds, offers a reliable framework for researchers to confirm the synthesis and purity of this compound. This guide underscores the importance of a multi-technique approach in modern chemical analysis.

References

- Warad, I., et al. (2017). Synthesis, physicochemical, conformation and quantum calculation of novel N-(1-(4-bromothiophen-2-yl)ethylidene). Journal of Materials and Environmental Science, 8(11), 3844-3854.

- Ahmad, P., et al. (2022). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. PubMed Central.

- Rasool, N., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 83.

- Semantic Scholar. (n.d.). One-Pot Synthesis of Difluorobicyclo[1.1.

- ResearchGate. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)

- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Analysis of molecular structures and spectroscopic properties of thiophene molecules.

- ResearchGate. (n.d.). Two Compounds of 1-((4-Bromothiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine, and 1-((4-Bromo-5-Methylthiophen-2-Yl)Methylene)-2-(Perfluorophenyl)Hydrazine and They Crystal, Molecular and Electronic Properties.

- Al-bogami, A. S., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. BMC Chemistry, 18(1), 13.

- ResearchGate. (2021). 1H and 13C NMR spectra of 4,4′-substituted chalcones.

- Hayamizu, K., et al. (1989). 1H and 13C NMR spectra of 4,4'-substituted chalcones. Magnetic Resonance in Chemistry, 27(9), 853-860.

- The Royal Society of Chemistry. (2013).

- Rasool, N., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)

- Holzgrabe, U., et al. (1998). NMR spectroscopy in pharmacy. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 557-616.

- ResearchGate. (n.d.). (a) 1 H-NMR; (b) 13 C-NMR spectra of chalcone 1 (CDCl 3 ).

- BLDpharm. (n.d.). 1-(4-Bromothiophen-2-yl)-N-(cyclohexylmethyl)methanamine.

- NIST. (n.d.). Benzenamine, 4-bromo-2-methyl-.

- The Royal Society of Chemistry. (2013).

- NIST. (n.d.). Ethanamine, N-ethyl-N-methyl-.

Sources

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. 1 H and 13 C NMR spectra of 4,4'-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ethanamine, N-ethyl-N-methyl- [webbook.nist.gov]

Technical Guide: Safety, Handling, and Synthesis of 1-(4-Bromothiophen-2-yl)-N-methylmethanamine

Chemical Identity & Technical Relevance

1-(4-Bromothiophen-2-yl)-N-methylmethanamine is a specialized heterocyclic building block used primarily in medicinal chemistry for the development of bioactive scaffolds. It features a thiophene core substituted with a bromine atom at the C4 position and a secondary methylaminomethyl group at the C2 position.[1]

This compound serves as a critical intermediate for Suzuki-Miyaura cross-coupling (via the C-Br bond) and amide/sulfonamide coupling (via the secondary amine), enabling the rapid diversification of drug candidates targeting kinases, GPCRs, and ion channels.

| Property | Specification |

| Chemical Name | This compound |

| Systematic Name | N-Methyl-1-(4-bromothiophen-2-yl)methanamine |

| Molecular Formula | C₆H₈BrNS |

| Molecular Weight | 206.10 g/mol |

| Precursor CAS | 18791-75-8 (4-Bromo-2-thiophenecarboxaldehyde) |

| Physical State | Pale yellow oil or low-melting solid (Free base); White solid (HCl salt) |

| Solubility | Soluble in DCM, MeOH, DMSO, THF; Limited solubility in water (Free base) |

| Acidity (pKa) | ~9.5 (Predicted for conjugate acid of secondary amine) |

Safety Assessment & Hazard Identification

As a secondary amine linked to a halogenated heterocycle, this compound presents specific hazards. While specific toxicological data (LD50) may be limited in public registries, Structure-Activity Relationship (SAR) analysis mandates handling it as a Corrosive and Irritant .

Core Hazards (GHS Classification - Derived)

-

Skin Corrosion/Irritation (Category 1B/2): Secondary benzylic-type amines can cause severe irritation or chemical burns upon prolonged contact.

-

Serious Eye Damage (Category 1): High risk of corneal damage due to basicity.

-

Acute Toxicity (Oral/Inhalation): Harmful if swallowed or inhaled. Thiophene moieties can be metabolically activated to reactive sulfoxides/epoxides.

-

Sensitization: Potential skin sensitizer.

Operational Safety Workflow

The following decision logic dictates the PPE and engineering controls required based on the operation scale.

Figure 1: Risk-based safety workflow for handling halogenated thiophene amines.

Storage & Stability Protocols

The stability of this compound is compromised by two factors: oxidative degradation of the amine and photolytic dehalogenation of the thiophene ring.

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). Secondary amines readily absorb CO₂ from the air to form carbamates (white crust formation).

-

Temperature: Long-term storage at 2–8°C is required. For periods >3 months, store at -20°C .

-

Light Protection: Amber vials or foil-wrapped containers are mandatory to prevent bromine radical formation.

-

Form: The Hydrochloride (HCl) salt is significantly more stable than the free base oil and is recommended for long-term archiving.

Technical Workflow: Synthesis via Reductive Amination

The most robust route to this compound is the reductive amination of 4-bromo-2-thiophenecarboxaldehyde (CAS 18791-75-8). This method avoids the use of unstable alkyl halides and provides high chemoselectivity.[2]

Reaction Scheme Logic

The pathway involves the formation of an imine intermediate followed by in-situ reduction. Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₄ for its selectivity, preventing reduction of the aldehyde before imine formation.

Figure 2: Reductive amination pathway utilizing STAB for chemoselective synthesis.

Step-by-Step Protocol

Reagents:

-

4-Bromo-2-thiophenecarboxaldehyde (1.0 equiv)[3]

-

Methylamine (2.0 M in THF, 1.5 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acetic Acid (AcOH) (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Procedure:

-

Imine Formation: In a flame-dried round-bottom flask under Argon, dissolve 4-bromo-2-thiophenecarboxaldehyde in DCE (0.1 M concentration).

-

Amine Addition: Add Methylamine solution and Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes. Note: AcOH catalyzes imine formation.

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. Allow the reaction to warm to RT and stir overnight (12–16 h).

-

Quench: Quench carefully with Saturated Aqueous NaHCO₃ (gas evolution will occur).

-

Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with Brine.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂).

-

Eluent: 0–10% MeOH in DCM (with 1% NH₄OH additive to prevent streaking of the amine).

-

Emergency Procedures

In the event of exposure, immediate action is critical to mitigate chemical burns or systemic toxicity.

| Scenario | Immediate Action | Clinical Note |

| Skin Contact | Wash with lukewarm water for 15 min. Do not scrub. | Monitor for delayed erythema (chemical burn). |

| Eye Contact | Irrigate with saline/water for 15 min. Hold eyelids open. | Alkaline burns require immediate ophthalmological consult. |

| Inhalation | Move to fresh air. Administer oxygen if breathing is labored. | Risk of pulmonary edema; observe for 24h. |

| Spill (Liquid) | Absorb with vermiculite or sand. Do not use combustible materials (sawdust). | Neutralize waste with dilute acetic acid before disposal. |

References

-

Precursor Identity: "4-Bromo-2-thiophenecarboxaldehyde."[4][3] Biosynth, CAS No: 18791-75-8.[4]

-

Synthesis Methodology: Ramachandran, P. V., & Choudhary, S. (2023). "One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis." The Journal of Organic Chemistry.

-

Thiophene Safety: "Safety Data Sheet: 4-Bromo-2-thiophenecarboxaldehyde." ChemBK, 2024.

-

General Amine Handling: "Safe Handling of Secondary Amines." Thermo Fisher Scientific Safety Guidelines.

-

Analogous Compound Data: "1-(4-Bromothiophen-2-yl)-N-(cyclohexylmethyl)methanamine." BLD Pharm.

Sources

An In-depth Technical Guide to 1-(4-Bromothiophen-2-yl)-N-methylmethanamine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract